molecular formula C18H12ClN5OS B2725304 1-(4-Chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone CAS No. 868970-43-8

1-(4-Chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone

Cat. No. B2725304
CAS RN: 868970-43-8
M. Wt: 381.84
InChI Key: QNBVISGUDIEJQX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including a chlorophenyl group, a pyridinyl group, a triazolopyridazinyl group, and a sulfanyl group attached to an ethanone backbone .

Scientific Research Applications

Synthesis and Molecular Docking

A study by Flefel et al. (2018) focused on the synthesis of novel pyridine and fused pyridine derivatives, including the target compound. These derivatives were prepared from a base compound through treatment with various acids, chlorides, and other chemicals, leading to the formation of triazolopyridine derivatives among others. These compounds were then subjected to in silico molecular docking screenings targeting GlcN-6-P synthase, revealing moderate to good binding energies, suggesting potential biological activity. Additionally, the compounds exhibited antimicrobial and antioxidant activities (Flefel et al., 2018).

Anti-tubercular Evaluation

Manikannan et al. (2010) synthesized a set of highly substituted pyridine derivatives through a selective four-component reaction. One of the compounds, closely related to the target compound, showed significant inhibition of Mycobacterium tuberculosis, outperforming standard drugs like ethambutol and pyrazinamide. This suggests its potential as an effective anti-tubercular agent (Manikannan et al., 2010).

Antioxidant Activities

Another research effort by Bekircan et al. (2008) synthesized new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, closely related to the compound of interest. These derivatives were then evaluated for their antioxidant and antiradical activities, revealing that some compounds displayed significant activity. This highlights the compound's potential in developing antioxidant agents (Bekircan et al., 2008).

Antifungal and Insecticidal Activity

Xu et al. (2017) synthesized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, demonstrating significant antifungal activities against various pathogens and insecticidal activity against Plutella xylostella and Helicoverpa armigera. This study provides insights into the compound's potential use in agricultural pest control (Xu et al., 2017).

properties

IUPAC Name

1-(4-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5OS/c19-14-3-1-12(2-4-14)15(25)11-26-17-6-5-16-21-22-18(24(16)23-17)13-7-9-20-10-8-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBVISGUDIEJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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